molecular formula C10H12Cl2FN B1433555 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine hydrochloride CAS No. 1803581-81-8

3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine hydrochloride

Cat. No. B1433555
CAS RN: 1803581-81-8
M. Wt: 236.11 g/mol
InChI Key: BVQXPWSAHHBXOG-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine hydrochloride, also known by its chemical formula C10H11ClFN_HCl**, is a synthetic compound with potential pharmacological properties. It belongs to the class of piperazines , which have diverse applications in both legal and illicit contexts .


Synthesis Analysis

The synthesis of this compound involves several steps, including the reaction of diethanolamine with thionyl chloride to yield the intermediate 3-(3-chlorophenyl)-3-fluorocyclobutan-1-amine . The subsequent addition of hydrochloric acid forms the hydrochloride salt .


Molecular Structure Analysis

The molecular structure of 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine hydrochloride consists of a cyclobutan ring with a 3-chlorophenyl group and a 3-fluoro substituent. The hydrochloride salt contributes to its solubility and stability .


Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, it can participate in nucleophilic substitution reactions, form complexes with metal ions, and undergo acid-base reactions. Further investigation is needed to explore its reactivity in detail .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Mass Spectrometry : Provides molecular weight information .

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine hydrochloride is closely related to a family of compounds known for their versatility in chemical synthesis. For instance, compounds similar to 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine have been synthesized and explored for their antibacterial and antioxidant activities. The synthesis involves reducing specific nitriles with lithium aluminium hydride (LiAlH4) and further reactions with aromatic and heterocyclic aldehydes. These compounds have shown significant antibacterial activity, although they are not particularly effective in neutralizing superoxide radicals (Н. С. Арутюнян et al., 2012).

Synthetic Methodologies

A novel synthetic approach towards 3-(chloromethyl)cyclobutanone, a related compound, underscores the broader synthetic utility of the cyclobutane framework. This approach facilitates the synthesis of 2,4-methanoproline analogues through an addition-intramolecular substitution sequence, highlighting the compound's potential as a building block for more complex molecules (T. Rammeloo, C. Stevens, & N. De Kimpe*, 2002).

Tumor Imaging and Diagnosis

Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), sharing structural motifs with 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine, was synthesized as a tumor-avid amino acid for positron emission tomography (PET) imaging. This tracer demonstrates the potential of fluorocyclobutane derivatives in diagnostic imaging, specifically in tumor delineation, showcasing the clinical relevance of these compounds (T. Shoup & M. Goodman, 1999).

Medicinal Chemistry and Drug Design

The structural and chemical properties of compounds like 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine hydrochloride offer significant potential in drug design and development. For example, derivatives of aminocyclobutanes have been investigated for their anti-influenza virus activity, leading to the identification of novel agents with promising therapeutic profiles (M. Oka et al., 2001).

Mechanism of Action

The precise mechanism of action for 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine hydrochloride remains an area of ongoing research. It may interact with neurotransmitter receptors, affecting neuronal signaling pathways. Its potential therapeutic applications warrant further exploration .

properties

IUPAC Name

3-(3-chlorophenyl)-3-fluorocyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN.ClH/c11-8-3-1-2-7(4-8)10(12)5-9(13)6-10;/h1-4,9H,5-6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQXPWSAHHBXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC(=CC=C2)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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